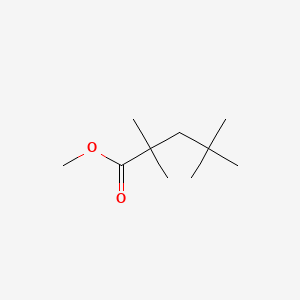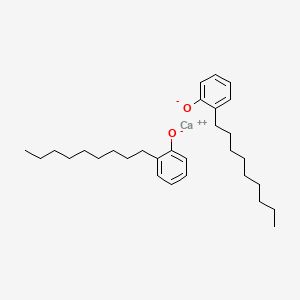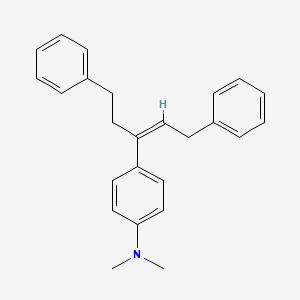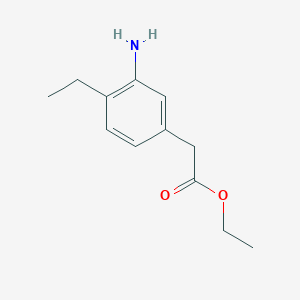
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide is a complex organic compound characterized by its unique structure, which includes a hydroxycarbamoyl group, an iodine atom, and a phenyl group attached to an octanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hydroxycarbamoyl phenyl intermediate, followed by the introduction of the iodine atom and the formation of the octanediamide backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce deiodinated derivatives.
科学研究应用
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide involves its interaction with specific molecular targets. The hydroxycarbamoyl group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N1-(2-(Hydroxycarbamoyl)phenyl)-4-chloro-N8-phenyloctanediamide
- N1-(2-(Hydroxycarbamoyl)phenyl)-4-bromo-N8-phenyloctanediamide
- N1-(2-(Hydroxycarbamoyl)phenyl)-4-fluoro-N8-phenyloctanediamide
Uniqueness
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to distinct interactions and properties.
属性
分子式 |
C21H24IN3O4 |
|---|---|
分子量 |
509.3 g/mol |
IUPAC 名称 |
N-[2-(hydroxycarbamoyl)phenyl]-4-iodo-N'-phenyloctanediamide |
InChI |
InChI=1S/C21H24IN3O4/c22-15(7-6-12-19(26)23-16-8-2-1-3-9-16)13-14-20(27)24-18-11-5-4-10-17(18)21(28)25-29/h1-5,8-11,15,29H,6-7,12-14H2,(H,23,26)(H,24,27)(H,25,28) |
InChI 键 |
GKYABXDZTMEQQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(CCC(=O)NC2=CC=CC=C2C(=O)NO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
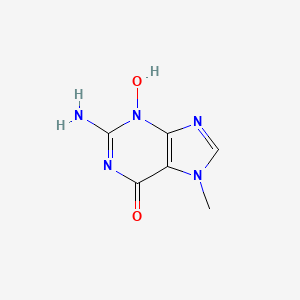


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
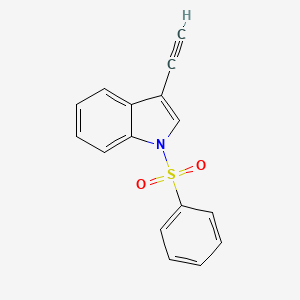
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
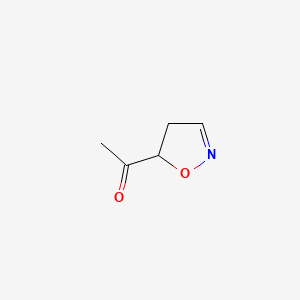
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
